molecular formula C13H12ClN3O2 B2840662 N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034248-72-9

N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No. B2840662
CAS RN: 2034248-72-9
M. Wt: 277.71
InChI Key: OLCJXJGGNWLAHF-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including the arrangement of atoms, types of bonds, and stereochemistry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, and chemical properties like reactivity, stability .

Scientific Research Applications

Discovery and Synthesis

One significant application of related compounds involves the discovery and synthesis of selective kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This class of compounds demonstrated remarkable in vivo efficacy and favorable pharmacokinetic profiles, prompting further clinical trials (Schroeder et al., 2009).

Structural Analysis and Derivative Studies

Research also extends to the structural analysis of related molecules, contributing to the understanding of their chemical properties and potential biological activities. For instance, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, shedding light on its antitubercular properties (Richter et al., 2023).

Novel Synthetic Routes

Innovative synthetic methodologies are also a significant application area. An alternative synthesis route for compounds like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide was explored, offering new pathways for the development of pharmacologically relevant molecules (Shahinshavali et al., 2021).

Pharmacological Potential

The synthesis and biological evaluation of derivatives highlight the pharmacological potential of these compounds. Some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized and showed promising analgesic and anti-inflammatory activities, surpassing standard drugs in some cases and exhibiting very low ulcer indices (Chhabria et al., 2007).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment .

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-10(9(14)5-8)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCJXJGGNWLAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide

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